molecular formula C20H21SnTl B14482705 CID 78063786

CID 78063786

Katalognummer: B14482705
Molekulargewicht: 584.5 g/mol
InChI-Schlüssel: IACIHHWLLXOOQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 78063786 is a chemical entity with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78063786 involves specific reaction conditions and reagents. . This method ensures the production of high-purity samples with minimal impurities.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves meticulous control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques helps in achieving the desired quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78063786 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products. For example, the use of tetrabutylammonium fluoride as a catalyst in the presence of metal salts can lead to the formation of specific products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties suitable for various applications.

Wissenschaftliche Forschungsanwendungen

CID 78063786 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it plays a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including its use in drug development. In industry, this compound is utilized in the production of materials with specific properties .

Wirkmechanismus

The mechanism of action of CID 78063786 involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78063786 include other organosilicon compounds and triazine derivatives. These compounds share some structural similarities but differ in their specific properties and applications .

Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in various scientific fields makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile reactions, and wide range of applications make it a valuable subject of study and use.

Eigenschaften

Molekularformel

C20H21SnTl

Molekulargewicht

584.5 g/mol

InChI

InChI=1S/3C6H5.2CH3.Sn.Tl/c3*1-2-4-6-5-3-1;;;;/h3*1-5H;2*1H3;;

InChI-Schlüssel

IACIHHWLLXOOQY-UHFFFAOYSA-N

Kanonische SMILES

C[Tl]C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.